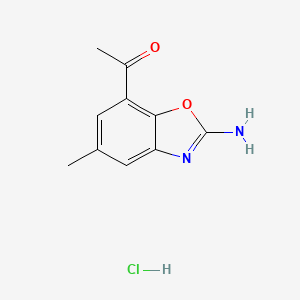
1-(2-Amino-5-methyl-1,3-benzoxazol-7-YL)ethanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-5-methyl-1,3-benzoxazol-7-YL)ethanone hydrochloride is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of an amino group at the 2-position, a methyl group at the 5-position, and an ethanone group at the 7-position of the benzoxazole ring, with a hydrochloride salt form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-5-methyl-1,3-benzoxazol-7-YL)ethanone hydrochloride typically involves the condensation of 2-aminophenol with appropriate aldehydes or ketones. One common method includes the reaction of 2-aminophenol with an aldehyde in the presence of a catalyst such as pent-ethylene diammonium pentachloro bismuth under solvent-free conditions . The reaction proceeds at room temperature and yields the desired benzoxazole derivative.
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems, such as nanocatalysts and ionic liquid catalysts, can enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-5-methyl-1,3-benzoxazol-7-YL)ethanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and methyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazole derivatives .
Scientific Research Applications
1-(2-Amino-5-methyl-1,3-benzoxazol-7-YL)ethanone hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex benzoxazole derivatives.
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-methyl-1,3-benzoxazol-7-YL)ethanone hydrochloride involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the benzoxazole ring can interact with enzymes and receptors. These interactions can modulate biological activities, such as inhibiting microbial growth or inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methylbenzoxazole: Lacks the ethanone group but shares similar biological activities.
2-Amino-5-chlorobenzoxazole: Contains a chlorine atom instead of a methyl group, exhibiting different reactivity.
2-Amino-5-methylbenzothiazole: Similar structure but with a sulfur atom replacing the oxygen in the oxazole ring.
Uniqueness
1-(2-Amino-5-methyl-1,3-benzoxazol-7-YL)ethanone hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-amino-5-methyl-1,3-benzoxazol-7-yl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2.ClH/c1-5-3-7(6(2)13)9-8(4-5)12-10(11)14-9;/h3-4H,1-2H3,(H2,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSNWEQNUFKGAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(O2)N)C(=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Iodobenzo[d]oxazol-2-amine](/img/structure/B8004653.png)


![8-Methyl-5-nitro-[1,3]oxazolo[4,5-H]quinolin-2-amine](/img/structure/B8004673.png)
![1-[2-Amino-4-(benzyloxy)-1,3-benzoxazol-7-YL]ethanone hydrochloride](/img/structure/B8004681.png)




![Naphtho[2,1-D][1,3]oxazol-2-amine hydrochloride](/img/structure/B8004708.png)



![Naphtho[2,3-D][1,3]oxazol-2-amine](/img/structure/B8004729.png)
